

# Application Notes and Protocols for Lazuvapagon (OPC-61815) in Animal Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lazuvapagon

Cat. No.: B608488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Lazuvapagon** (OPC-61815), a water-soluble phosphate ester prodrug of the vasopressin V2 receptor antagonist, Tolvaptan, in various animal models. The protocols are designed to guide researchers in preclinical studies evaluating the pharmacokinetics, pharmacodynamics, and efficacy of **Lazuvapagon**.

## Introduction

**Lazuvapagon** (OPC-61815) is a novel aquaretic agent developed to provide an intravenous formulation of Tolvaptan. Following administration, **Lazuvapagon** is rapidly hydrolyzed by alkaline phosphatase into its active form, Tolvaptan. Tolvaptan selectively antagonizes the vasopressin V2 receptor in the renal collecting ducts, leading to an increase in free water excretion (aquaresis) without significant changes in electrolyte excretion. This mechanism of action makes it a promising therapeutic agent for conditions associated with fluid retention, such as hyponatremia and heart failure.

## Mechanism of Action: Vasopressin V2 Receptor Antagonism

**Lazuvapagon**, through its conversion to Tolvaptan, exerts its pharmacological effect by blocking the action of arginine vasopressin (AVP) at the V2 receptor. In the principal cells of the

renal collecting ducts, AVP binding to the V2 receptor activates a Gs-protein coupled signaling cascade, leading to the production of cyclic AMP (cAMP). This, in turn, promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption from the filtrate. By antagonizing the V2 receptor, Tolvaptan prevents this cascade, reducing the number of AQP2 channels and thereby decreasing water permeability of the collecting duct, resulting in increased urine output and a reduction in urine osmolality.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for Lazuvapagon (OPC-61815) in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608488#lazuvapagon-dosage-and-administration-in-animal-models>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)